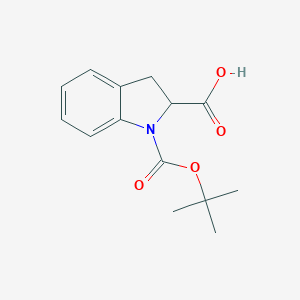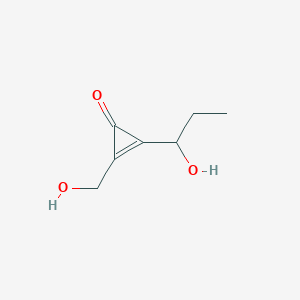
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indolinecarboxylic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research due to its stability and versatility.
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amino group in indolinecarboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of indolinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected compound.
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and versatility of the synthesis process.
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, primarily focusing on the deprotection of the Boc group. Common reagents for Boc deprotection include trifluoroacetic acid, hydrochloric acid in methanol, and oxalyl chloride in methanol . The deprotection process typically involves the cleavage of the Boc group, resulting in the formation of the free amine.
The compound can also participate in substitution reactions, where the Boc-protected amine can be selectively modified. For instance, the Boc group can be removed under acidic conditions, allowing for further functionalization of the indolinecarboxylic acid .
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid finds applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparación Con Compuestos Similares
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be compared with other Boc-protected compounds, such as Boc-protected pyrroles, indazoles, and pyrazoles . These compounds share similar protection and deprotection mechanisms but differ in their core structures and specific applications. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.
Similar compounds include:
- Boc-protected pyrroles
- Boc-protected indazoles
- Boc-protected pyrazoles
These compounds are widely used in organic synthesis and medicinal chemistry for their protective capabilities and ease of deprotection .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)



![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)

